molecular formula C22H19N3O3S B2937085 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895448-30-3

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2937085
CAS No.: 895448-30-3
M. Wt: 405.47
InChI Key: CWESXUMUDJPEPQ-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is a complex organic compound that features a benzodiazole moiety linked to a phenyl ring, which is further connected to an acetamide group substituted with a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Attachment of the Phenyl Ring: The benzodiazole is then coupled with a halogenated phenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Acetamide Group: The phenyl-benzodiazole intermediate is reacted with chloroacetyl chloride to introduce the acetamide group.

    Sulfonylation: Finally, the acetamide derivative is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antibacterial, antifungal, or anticancer properties.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar structure but lacks the sulfonyl and acetamide groups.

    N-(1H-1,3-benzodiazol-2-yl)-4-methylbenzenesulfonamide: Similar structure but lacks the acetamide group.

    N-(1H-1,3-benzodiazol-2-yl)phenylacetamide: Similar structure but lacks the sulfonyl group.

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is unique due to the combination of its benzodiazole, phenyl, acetamide, and sulfonyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15-6-12-18(13-7-15)29(27,28)14-21(26)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWESXUMUDJPEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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